Cas no 140908-89-0 (4-CHLORO-2-METHYL-8-(TRIFLUOROMETHYL)QUINOLINE)
4-CHLORO-2-METHYL-8-(TRIFLUOROMETHYL)QUINOLINE Chemical and Physical Properties
Names and Identifiers
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- 4-CHLORO-2-METHYL-8-(TRIFLUOROMETHYL)QUINOLINE
- 4-Chloro-2-methyl-8-trifluoromethyl-quinoline
- NCGC00324745-01
- VS-08790
- MFCD00272467
- 140908-89-0
- CS-0206681
- AKOS002682663
- AB01319978-02
- AB05746
- BP-11163
- Quinoline, 4-chloro-2-methyl-8-(trifluoromethyl)-
- FT-0714524
- SCHEMBL19610603
- FHGWTLJPECDLOJ-UHFFFAOYSA-N
- BB 0237777
- 4-Chloro-2-methyl-8-trifluoromethyl-quinoline, AldrichCPR
- DTXSID40588857
- STK930974
- BBL028476
- G78163
- DB-063353
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- MDL: MFCD00272467
- Inchi: 1S/C11H7ClF3N/c1-6-5-9(12)7-3-2-4-8(10(7)16-6)11(13,14)15/h2-5H,1H3
- InChI Key: FHGWTLJPECDLOJ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C)N=C2C(C(F)(F)F)=CC=CC2=1
Computed Properties
- Exact Mass: 245.02201
- Monoisotopic Mass: 245.0219114g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.1
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Color/Form: Orange powder
- Density: 1.376
- Boiling Point: 277.2°Cat760mmHg
- Flash Point: 121.5°C
- PSA: 12.89
- LogP: 4.21540
- Solubility: Not determined
4-CHLORO-2-METHYL-8-(TRIFLUOROMETHYL)QUINOLINE Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H318
- Warning Statement: P280-P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1 / PGIII
- WGK Germany:3
- Hazard Category Code: 25-41
- Safety Instruction: 26-39-45
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Hazardous Material Identification:
4-CHLORO-2-METHYL-8-(TRIFLUOROMETHYL)QUINOLINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C383703-50mg |
4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline |
140908-89-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C383703-100mg |
4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline |
140908-89-0 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C383703-500mg |
4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline |
140908-89-0 | 500mg |
$ 250.00 | 2022-06-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00335-1g |
4-Chloro-2-methyl-8-(trifluoromethyl)quinoline |
140908-89-0 | - | 1g |
¥2278.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BBO000006-1G |
4-Chloro-2-methyl-8-trifluoromethyl-quinoline |
140908-89-0 | 1g |
¥1908.94 | 2023-11-11 | ||
| Apollo Scientific | PC7147-500mg |
4-Chloro-2-methyl-8-(trifluoromethyl)quinoline |
140908-89-0 | 500mg |
£70.00 | 2024-05-25 | ||
| Apollo Scientific | PC7147-1g |
4-Chloro-2-methyl-8-(trifluoromethyl)quinoline |
140908-89-0 | 1g |
£100.00 | 2024-05-25 | ||
| Ambeed | A678314-100mg |
4-Chloro-2-methyl-8-(trifluoromethyl)quinoline |
140908-89-0 | 95% | 100mg |
$39.0 | 2024-04-24 | |
| Ambeed | A678314-250mg |
4-Chloro-2-methyl-8-(trifluoromethyl)quinoline |
140908-89-0 | 95% | 250mg |
$59.0 | 2024-04-24 | |
| Ambeed | A678314-1g |
4-Chloro-2-methyl-8-(trifluoromethyl)quinoline |
140908-89-0 | 95% | 1g |
$145.0 | 2024-04-24 |
4-CHLORO-2-METHYL-8-(TRIFLUOROMETHYL)QUINOLINE Suppliers
4-CHLORO-2-METHYL-8-(TRIFLUOROMETHYL)QUINOLINE Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 4-CHLORO-2-METHYL-8-(TRIFLUOROMETHYL)QUINOLINE
4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline: A Comprehensive Overview
The compound 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline, identified by the CAS number CAS No. 140908-89-0, is a highly specialized heterocyclic aromatic compound with significant applications in various fields of chemistry and pharmacology. This compound belongs to the quinoline family, a class of bicyclic structures consisting of a benzene ring fused to a pyridine ring. The presence of substituents such as chlorine, methyl, and trifluoromethyl groups at specific positions on the quinoline skeleton imparts unique chemical and biological properties to this molecule.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline, allowing researchers to explore its potential in drug discovery, material science, and environmental chemistry. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can enhance the stability and reactivity of the molecule. This makes it an attractive candidate for designing novel pharmaceutical agents with improved bioavailability and efficacy.
In the realm of pharmacology, 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline has shown promise as a lead compound for developing anti-inflammatory and anticancer drugs. Studies have demonstrated that this compound exhibits selective inhibition against certain enzymes associated with inflammatory pathways, making it a potential candidate for treating chronic inflammatory diseases. Additionally, its ability to induce apoptosis in cancer cells has been reported in recent clinical trials, highlighting its potential as an anticancer agent.
The synthesis of 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline involves a multi-step process that includes Friedel-Crafts alkylation and nucleophilic substitution reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for large-scale production. The use of microwave-assisted synthesis has further accelerated the process, reducing reaction times while maintaining product quality.
In terms of environmental applications, 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline has been investigated for its role in degrading persistent organic pollutants (POPs). Its ability to act as a catalyst in the breakdown of these pollutants under UV light has significant implications for environmental remediation efforts. This property is particularly valuable given the increasing concern over the accumulation of POPs in ecosystems worldwide.
The structural uniqueness of 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline also lends itself to applications in materials science. Its high thermal stability and fluorescence properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent studies have explored its potential as a dopant material in OLEDs, where it enhances device efficiency and operational lifetime.
From a toxicological perspective, thorough safety assessments have been conducted on 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline. These studies indicate that the compound exhibits low acute toxicity when administered at therapeutic doses. However, long-term exposure studies are currently underway to evaluate its potential genotoxicity and carcinogenicity.
In conclusion, 4-Chloro-2-Methyl-8-(Trifluoromethyl)Quinoline, with its unique chemical structure and versatile properties, represents a significant advancement in modern chemistry. Its applications span across drug discovery, environmental remediation, and materials science, making it a compound of considerable interest to researchers worldwide. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in addressing some of the most pressing challenges in contemporary science.
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